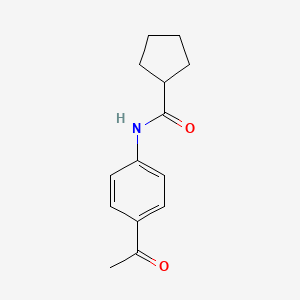
(3R,4R)-4-(cyclohexyloxy)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4R)-4-(cyclohexyloxy)tetrahydrofuran-3-ol, commonly referred to as CTHF, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic benefits. CTHF is a cyclic ether that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.
Scientific Research Applications
1. Synthesis of Branched Tetrahydrofurane δ-Sugar Amino Acids
(3R,4R)-4-(cyclohexyloxy)tetrahydrofuran-3-ol has been used as a chiral building block in the preparation of new δ-sugar amino acids. For instance, (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid was synthesized using this compound. This amino acid mimics the dipeptide glycine-alanine, potentially aiding in the development of peptidomimetics with constricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).
2. Catalytic Hydrogenolysis Research
In catalysis research, the hydrogenolysis of compounds such as tetrahydrofurfuryl alcohol, 3-hydroxytetrahydrofuran, and 1,2-cyclohexanediol has been performed over Ir–ReOx/SiO2 catalysts. These studies aid in understanding the catalytic processes and developing efficient catalysts for various industrial applications (Chen et al., 2012).
3. Development of Catalytic Synthetic Methods
The compound has been instrumental in the development of new organocatalytic synthetic methods for constructing tetrahydrofurans, common structural elements in biologically active molecules. These methods include carbonyl ylide dipolar cycloadditions and Lewis acid catalyzed cycloadditions, providing direct synthesis pathways from common organic reagents (Grandjean & Nicewicz, 2013).
4. Synthesis of Highly Substituted Tetrahydrofurans
Further research includes the synthesis of highly substituted tetrahydrofurans by catalytic polar-radical-crossover cycloadditions of alkenes and alkenols. This research is significant for creating complex molecular structures found in natural products and pharmaceutical compounds (Grandjean & Nicewicz, 2013).
5. Aerobic Oxidation and Radical Addition Cascades
The aerobic oxidation of alkyl- and phenyl-substituted 4-pentenols, catalyzed by cobalt(II) complexes, leads to the stereoselective formation of tetrahydrofurylmethyl radicals. This process demonstrates the compound's role in creating functionalized tetrahydrofurans, a key step in synthesizing side-chain-substituted derivatives (Fries et al., 2011).
properties
IUPAC Name |
(3R,4R)-4-cyclohexyloxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQAXOVRJLTSTD-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2COC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2887796.png)
![2-(5-chlorothiophen-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887797.png)
![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2887804.png)
![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)
![5,6-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2887807.png)


![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)

![2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2887815.png)
